7-Bromo-2,3-dihydro-isoindol-1-one
Description
Significance of the Isoindol-1-one Core in Chemical Biology and Medicinal Chemistry
The isoindol-1-one scaffold, also referred to as phthalimidine, is a privileged structure in drug discovery due to its versatile biological activities. nih.gov Natural products and synthetic molecules containing this core have shown potential in treating a variety of chronic diseases. nih.gov The inherent chemical properties of the isoindol-1-one framework allow for diverse substitutions and modifications, making it an attractive starting point for the synthesis of new therapeutic agents. Its derivatives have been investigated for a range of pharmacological applications, including as anti-cancer, anti-bacterial, and anti-viral agents. nih.govbeilstein-journals.org The structural rigidity and potential for specific interactions with biological targets contribute to its significance in the development of novel drugs. acs.org
Historical Context of Isoindol-1-one Derivatives in Drug Discovery
The exploration of isoindol-1-one derivatives in drug discovery has a rich history, with numerous compounds based on this scaffold being investigated for their therapeutic potential. A notable area of research has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. nih.govnih.govresearchgate.net PARP enzymes are involved in DNA repair, and their inhibition can lead to the selective killing of cancer cells with deficient DNA repair mechanisms. nih.govresearchgate.net Several PARP inhibitors containing the isoindol-1-one core have progressed through clinical trials and have been approved for treating various cancers, including those associated with BRCA mutations. nih.govnih.gov
Beyond oncology, isoindol-1-one derivatives have been explored for other therapeutic applications. For instance, they have been investigated as urease inhibitors, which could have implications for treating infections caused by bacteria like Helicobacter pylori. acs.orgnih.gov Additionally, certain isoindolinone derivatives have been studied for their potential as inhibitors of HIV-1 integrase and as non-steroidal analgesics. nih.govmdpi.com The continuous development of synthetic methods has further expanded the chemical space accessible for isoindol-1-one-based drug discovery. nih.gov
Overview of 7-Bromo-2,3-dihydro-isoindol-1-one as a Key Synthetic Intermediate
This compound is a crucial building block in the synthesis of more complex molecules with therapeutic potential. smolecule.com Its chemical structure, featuring a bromine atom at the 7-position of the isoindolin-1-one (B1195906) core, makes it a versatile intermediate for various chemical transformations. smolecule.com The presence of the bromine atom allows for a range of coupling reactions, enabling the introduction of different functional groups and the construction of diverse molecular architectures.
This compound serves as a key precursor in the synthesis of potent PARP inhibitors. researchgate.net The bromo-isoindolinone core can be elaborated through various chemical reactions to generate compounds that effectively inhibit PARP enzymes. For example, it is used in the synthesis of quinoline-based isoindolin-1-ones, which are of interest due to their presence in pharmacologically important molecules. smolecule.com The reactivity of the bromine atom allows for nucleophilic substitution and cyclization reactions, leading to the formation of more intricate structures. smolecule.com
Derivatives of this compound have also shown promise as antibacterial agents, with some demonstrating significant activity against various Gram-positive and Gram-negative bacteria. smolecule.com Its role extends to cancer research, where it is being investigated for its potential as a CDK7 inhibitor. smolecule.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 200049-46-3 |
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | White to Light yellow to Light orange powder/crystal |
| Melting Point | 194-200°C |
Table 1: Physicochemical Properties of this compound echemi.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWPGJGLJLJZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571342 | |
| Record name | 7-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200049-46-3 | |
| Record name | 7-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 7 Bromo 2,3 Dihydro Isoindol 1 One
Established Synthetic Pathways to 7-Bromo-2,3-dihydro-isoindol-1-one
The synthesis of this compound, a key isoindolinone intermediate, can be achieved through several strategic pathways. One common approach involves the construction of the isoindolinone core followed by bromination, or the use of a pre-brominated starting material.
A general and effective method for creating the isoindolinone skeleton is the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org Another versatile approach is the one-pot synthesis from o-phthalaldehyde (B127526) and nitroarenes, facilitated by an indium-mediated reductive condensation. researchgate.net This method is notable for its environmental considerations and directness. researchgate.net
A more specific strategy, which can be adapted for the 7-bromo isomer, involves the cyclization of a precursor like 3-bromo-2-(bromomethyl)benzoic acid methyl ester with ammonia (B1221849). This reaction proceeds by nucleophilic attack of ammonia on the benzylic bromide, followed by intramolecular amidation to form the lactam ring.
Furthermore, a synthetic route reported for related isoindolinones involves the hydrogenation of a nitrile to form the lactam, which is subsequently brominated. beilstein-journals.org This suggests a viable pathway for synthesizing this compound could start from 2,3-dihydro-isoindol-1-one, followed by electrophilic aromatic bromination at the 7-position. The presence of the electron-donating amide group directs bromination to the ortho and para positions, with the 7-position being sterically accessible.
A documented synthesis involves a domino reaction of a donor-acceptor cyclopropane (B1198618) bearing a bromomethyl group with primary amines, highlighting the versatility of modern synthetic methods in accessing such scaffolds. smolecule.com
Functional Group Interconversions and Derivatization Strategies Utilizing the Bromine Moiety
The bromine atom at the 7-position is a key functional handle that allows for a wide array of chemical transformations, significantly enhancing the molecular diversity accessible from this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for pyrrole-2-boronic acid)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely employed to couple aryl halides with boronic acids. While a specific Suzuki reaction for this compound with pyrrole-2-boronic acid is not detailed in the provided literature, the reaction is well-established for structurally similar bromo-substituted heterocyclic systems.
For instance, the Suzuki cross-coupling of bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully demonstrated. [Previous Search Result] The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate, in a suitable solvent system like dimethoxyethane and water. These conditions are generally transferable to the 7-bromo-isoindolinone substrate, allowing for the introduction of various aryl and heteroaryl groups, including the pyrrole (B145914) moiety.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Component | Example Condition |
| Aryl Halide | 5-Bromo-1-ethyl-1H-indazole |
| Boronic Acid | N-Boc-2-pyrroleboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | Dimethoxyethane / Water |
| Temperature | 80 °C |
This table presents generalized conditions based on reactions with similar substrates.
Bromine-Lithium Exchange Reactions leading to Isoindole-1-thiones
The conversion of the carbonyl group in this compound to a thiocarbonyl, yielding 7-Bromo-2,3-dihydro-isoindole-1-thione, is a key transformation. This is typically achieved using a thionating agent, with Lawesson's reagent being a mild and effective choice for converting amides to thioamides. organic-chemistry.org The reaction involves heating the isoindolinone with Lawesson's reagent in an inert solvent like toluene (B28343) or THF. organic-chemistry.orgnih.gov
Separately, the bromine atom can be utilized in bromine-lithium exchange reactions to generate a potent nucleophilic aryllithium species. smolecule.com This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or t-butyllithium in an ethereal solvent like THF. nih.gov The resulting 7-lithio-2,3-dihydro-isoindol-1-one is a versatile intermediate that can react with a variety of electrophiles to introduce new substituents at the 7-position. For example, quenching with CO₂ would yield a carboxylic acid, while reaction with an aldehyde would give a secondary alcohol. This demonstrates the power of bromine-lithium exchange in the functionalization of the aromatic ring. nih.govrsc.org
Strategies for Buchwald–Hartwig Amination in related isoindolinone systems
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a cornerstone of modern synthetic chemistry for creating aryl amines. [Previous Search Result] This reaction is highly relevant for the derivatization of this compound, allowing for the introduction of a wide range of primary and secondary amines at the 7-position.
While a specific example on the target molecule is not provided, the amination of related bromo-substituted heterocyclic systems, such as bromo-benzo[f]phthalazinones, has been reported. [Previous Search Result] The reaction conditions typically involve a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like dioxane or toluene. [Previous Search Result] The choice of ligand and base is crucial for the reaction's success and can be optimized for different amine coupling partners. [Previous Search Result]
Table 2: Typical Components for Buchwald-Hartwig Amination
| Component | Role | Common Examples |
| Palladium Precursor | Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | Stabilizes Pd, facilitates catalytic cycle | Xantphos, BINAP, DavePhos |
| Base | Amine deprotonation, halide scavenging | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | Reaction Medium | Dioxane, Toluene |
Modifications at the Nitrogen Atom and Carbonyl Group
Beyond the versatile bromine handle, the isoindolinone core itself offers sites for further modification, namely the nitrogen atom of the lactam and the adjacent carbonyl group.
N-Alkylation and N-Acylation Reactions (e.g., N-methylation)
The nitrogen atom of the isoindolinone is a nucleophilic center that can readily undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, which can be crucial for modulating the pharmacological properties of the molecule.
N-methylation, a common alkylation, can be achieved by treating this compound with a methylating agent like methyl iodide in the presence of a suitable base. For related oxindole (B195798) systems, conditions such as sodium hydride in THF have been proven effective for this transformation. nih.gov The base deprotonates the amide nitrogen, generating a more nucleophilic anion that subsequently attacks the methyl iodide.
Table 3: Conditions for N-Methylation of a Related Oxindole System
| Reagent | Role |
| Substrate | 2-(5-bromo-1-methyl-2-oxoindolin-3-yl)acetonitrile |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Methyl Iodide (MeI) |
| Solvent | Tetrahydrofuran (THF) |
This table is based on a procedure for a related heterocyclic system and is expected to be applicable. nih.gov
N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. More recently, methods using thioesters as stable acyl sources in the presence of a base like cesium carbonate have been developed for the N-acylation of indoles, which could be adapted for isoindolinones. beilstein-journals.org These reactions furnish N-acylisoindolinones, which are themselves important structural motifs in various bioactive compounds.
Carbonyl Group Derivatizations and Ring Opening Reactions
The carbonyl group and the lactam ring of this compound are key sites for chemical modifications. While specific examples focusing solely on the 7-bromo derivative are not extensively detailed in the provided search results, general reactions of the isoindolinone core can be inferred. For instance, the addition of organolithium reagents to the carbonyl group of a related N-phenylnaphthalimide led to the formation of 3-hydroxyisoindolinone derivatives. This was followed by a lactam ring opening and subsequent intramolecular cyclization to yield indanone derivatives. nih.gov Such a reaction pathway, if applied to this compound, could potentially lead to the formation of novel bromo-substituted indanone derivatives.
Ring-opening reactions of the lactam are another avenue for structural diversification. Although specific studies on the ring opening of this compound were not found, research on similar structures suggests that this can be a viable synthetic strategy. For example, the reaction of a tricyclic dibromo-octane derivative in aqueous acetone (B3395972) resulted in ring-opened products. researchgate.net This indicates that under appropriate conditions, the lactam ring of 7-bromo-isoindolinone could be opened to generate intermediates for further synthetic elaborations.
Ring System Manipulations and Fused Heterocycle Formation
The 7-bromo-isoindolinone scaffold serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. The bromine atom is particularly useful for introducing further chemical diversity through various coupling and cyclization reactions.
A significant transformation of bromo-aromatic compounds is the bromine-lithium exchange, which generates a highly reactive organolithium intermediate. This intermediate can then undergo various reactions. A facile procedure for converting 1-bromo-2-(1-isothiocyanatoalkyl)benzenes into isoindole-1-thiones has been described, which involves a bromine-lithium exchange followed by intramolecular cyclization. researchgate.net This methodology suggests a potential route from a suitably substituted precursor derived from this compound to its corresponding thio-lactam analogue.
The fusion of a pyran ring to the isoindolone system can lead to novel chemical entities with potential biological activities. While direct synthesis from this compound is not explicitly described, the general strategies for constructing such fused systems can be considered. The synthesis of pyran-fused systems often involves multi-step sequences, including cyclization and condensation reactions.
A notable application of isoindolinone derivatives is in the synthesis of fused quinazolinone structures. Research has demonstrated the synthesis of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones starting from donor-acceptor cyclopropanes and anilines. nih.gov This involves a sequence of reactions including the formation of 1-aryl-5-styrylpyrrolidin-2-ones, which are then cyclized using polyphosphoric acid to yield the tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones. nih.gov Adapting this strategy to utilize a bromo-substituted aniline (B41778) or a related intermediate derived from this compound could provide a pathway to novel tetrahydropyrrolo[1,2-a]quinazolin-5(1H)one derivatives. The synthesis of various quinazolinone derivatives is of significant interest due to their wide range of pharmacological activities. researchgate.netnih.gov
Medicinal Chemistry and Biological Activities of 7 Bromo 2,3 Dihydro Isoindol 1 One Derivatives
Role of the Isoindol-1-one Scaffold in Pharmacophore Design
The isoindol-1-one framework, a bicyclic system containing a benzene ring fused to a γ-lactam ring, is a versatile scaffold in the design of pharmacophores for a wide range of biological targets. nih.gov This structural motif is present in several natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The rigid nature of the bicyclic system, combined with the presence of a hydrogen bond donor (N-H) and acceptor (C=O), allows for specific and high-affinity interactions with biological macromolecules.
Design Principles Based on Intramolecular Interactions (e.g., hydrogen bonding for conformational control)
A key strategy in modern drug design is the principle of conformational constraint, where the flexibility of a molecule is reduced to lock it into a bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein by minimizing the entropic penalty of binding. Intramolecular hydrogen bonds are a powerful tool for achieving such conformational control.
In scaffolds related to the isoindol-1-one core, such as indolinones, intramolecular hydrogen bonds have been successfully utilized to enforce a specific three-dimensional structure. For instance, in the design of foldamers that mimic protein secondary structures, an intramolecular hydrogen bond between the carbonyl group of one indolinone subunit and the proximal N-H of an adjacent subunit can impose a conformation that mimics the side-chain positioning on a β-strand. acs.org X-ray crystallography studies have confirmed the presence of these hydrogen bonds, demonstrating their effectiveness in conformational control. acs.org This principle can be applied to the design of 7-Bromo-2,3-dihydro-isoindol-1-one derivatives, where the introduction of appropriate substituents could facilitate the formation of intramolecular hydrogen bonds, thereby restricting the molecule's conformation to one that is optimal for binding to a specific therapeutic target.
Structure-Activity Relationship (SAR) Studies of Substituted Isoindol-1-one Compounds
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the optimization of lead compounds. For isoindol-1-one derivatives, SAR studies have revealed key insights into the role of various substituents and their positions on the scaffold.
A general SAR analysis of isoindolinone derivatives has shown that the central isoindole core is often essential for their biological effects, such as anticancer activity. nih.gov Modifications at different positions of the isoindol-1-one ring system can lead to significant changes in potency and selectivity.
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring play a critical role. For example, in a series of indolin-2-one-triazole hybrids designed as VEGFR-2 inhibitors, the presence of an electron-withdrawing group, such as a bromine atom at the 5-position (analogous to the 7-position in the isoindol-1-one scaffold), resulted in a compound with greater inhibitory activity than the reference drug Sorafenib. researchgate.net In contrast, the replacement of this bromo group with an electron-donating methoxy group led to a decrease in activity. researchgate.net
Substitution at the N-2 Position: The nitrogen atom of the lactam ring is a common site for modification. The introduction of various substituents at this position can modulate the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with the target protein. For instance, in a series of N-arylisoindoline derivatives evaluated for anticonvulsant activity, the nature of the aryl substituent significantly impacted their potency.
Substitution at the C-3 Position: The C-3 position of the isoindol-1-one ring is another key point for structural modification. Introducing substituents at this position can create additional interaction points with the target enzyme's binding site.
These SAR studies underscore the chemical tractability of the isoindol-1-one scaffold and provide a rational basis for the design of new derivatives with improved therapeutic profiles.
Targeted Therapies and Enzyme Inhibition
Derivatives of the isoindol-1-one scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology. The isoindol-1-one scaffold, and the closely related indolinone core, have proven to be effective templates for the development of potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. The indolin-2-one scaffold is a core component of several FDA-approved VEGFR-2 inhibitors, such as Sunitinib. researchgate.net
Numerous studies have explored isoindol-1-one and indolin-2-one derivatives as VEGFR-2 inhibitors. A study on 1,2,4-triazole-tethered indolinones identified a compound with a 5-bromo substitution on the indolinone ring that exhibited more potent VEGFR-2 inhibition than the approved drug Sorafenib. researchgate.net This highlights the potential of bromo-substituted isoindol-1-one derivatives as effective anti-angiogenic agents. The table below summarizes the VEGFR-2 inhibitory activity of selected indolin-2-one derivatives.
| Compound | Substituent on Indolin-2-one Ring | VEGFR-2 IC50 (nM) | Reference |
|---|---|---|---|
| 11d | 5-Bromo | 16.3 | researchgate.net |
| 11e | 5-Methoxy | 41.3 | researchgate.net |
| 11k | 5-Methoxy | 53.8 | researchgate.net |
| 11g | 5-Fluoro | 119.6 | researchgate.net |
| Sorafenib (Reference) | N/A | 29.7 | researchgate.net |
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. acs.org Overexpression of Aurora-A kinase is frequently observed in various human cancers, making it an attractive target for anticancer drug development. acs.org
Several small molecule inhibitors targeting Aurora kinases have been developed, and the indolinone scaffold has been explored for this purpose. For example, a series of (E)-3-benzylideneindolin-2-one derivatives were designed and synthesized as potential allosteric inhibitors of Aurora A. acs.org One of the synthesized compounds, AK34, demonstrated a strong inhibitory effect on Aurora-A kinase with an IC50 value of 1.68 µM. acs.org The development of selective Aurora-A inhibitors is an active area of research, and isoindol-1-one derivatives represent a promising class of compounds for this target. The table below shows the Aurora-A kinase inhibitory activity of selected compounds.
| Compound | Scaffold | Aurora-A IC50 (µM) | Reference |
|---|---|---|---|
| AK34 | (E)-3-benzylideneindolin-2-one | 1.68 | acs.org |
| Tripolin A (Reference) | (E)-3-benzylideneindolin-2-one | >10 | acs.org |
Phosphoinositide 3-Kinase Gamma (PI3Kγ) Selective Inhibition
The selective inhibition of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform represents a significant therapeutic strategy, particularly in the context of immuno-oncology. researchgate.net The high degree of sequence homology among class I PI3K isoforms makes achieving selectivity challenging, yet derivatives of the 2,3-dihydro-isoindol-1-one scaffold have emerged as a promising chemical series for this purpose. researchgate.netnih.gov The PI3Kγ isoform is predominantly found in leukocytes and is a crucial regulator of cellular migration, making it a key target for mediating immunosuppression and inflammation within the tumor microenvironment. nih.govnih.gov
Initial high-throughput screening identified an isoindolinone-containing compound as an inhibitor of PI3Kγ. nih.gov Through systematic medicinal chemistry efforts, this scaffold has been optimized to produce potent and highly selective inhibitors. researchgate.netnih.gov One notable derivative, 5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one, demonstrated a half-maximal inhibitory concentration (IC50) of 0.064 µM in THP-1 cells. This compound exhibited over 600-fold selectivity for PI3Kγ compared to other class I isoforms (PI3Kα, PI3Kβ, and PI3Kδ). researchgate.net
Structure-activity relationship (SAR) studies have revealed that modifications at the C7 position of the isoindolinone core can significantly improve both biochemical and cellular potency while maintaining high isoform selectivity. researchgate.net For instance, replacing a methyl group with a trifluoromethyl group at this position led to a significant enhancement in activity. researchgate.net The design of these selective inhibitors leverages the projection of substituents into both the "selectivity pocket" and an "alkyl-induced pocket" within the ATP-binding site of PI3Kγ, which allows for greater differentiation from other isoforms. researchgate.net The development of these N-aryl and other isoindolinone derivatives has produced compounds with potent target affinity (Ki as low as 2-4 nM) and excellent isoform selectivity, paving the way for potential clinical candidates in immuno-oncology. nih.gov
| Compound | Target | Activity (IC50) | Assay System | Selectivity |
|---|---|---|---|---|
| 5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | PI3Kγ | 0.064 µM | THP-1 cells | >600-fold vs. PI3Kα, β, δ |
Inhibition of Other Protein Kinases (e.g., tie-2, lck, src, fgf, cmet, ron, ckit, ret)
While much of the research on isoindolinone derivatives has focused on the PI3K family, related scaffolds have been investigated for their inhibitory activity against other protein kinases. Specifically, the indolinone (oxindole) scaffold, an isomer of isoindolin-1-one (B1195906), has been explored for its ability to inhibit the proto-oncogene proteins c-kit (Kit kinase). nih.gov
In one study, six indolinone tyrosine kinase inhibitors were evaluated for their ability to inhibit Kit kinase. All six compounds were found to be potent inhibitors of the enzyme in biochemical assays. nih.gov The study highlighted two compounds, SU5416 and SU6597, for their cellular potency. These inhibitors were shown to block stem cell factor (SCF)-dependent Kit autophosphorylation and the growth of small cell lung cancer (SCLC) cell lines that rely on this signaling pathway. nih.gov This suggests that the broader indolinone/isoindolinone scaffold may serve as a starting point for developing inhibitors against Kit-mediated proliferation in various tumors. nih.gov
Information regarding the direct inhibition of other specific protein kinases such as tie-2, lck, src, fgf, cmet, ron, and ret by this compound derivatives is less prevalent in the current scientific literature. However, the known activity against c-Kit, a receptor tyrosine kinase, indicates the potential of this chemical class to be adapted for activity against other kinases that share structural similarities in their ATP-binding pockets.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)
Derivatives of the isoindoline scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The two isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov
Studies have focused on the closely related isoindoline-1,3-dione (phthalimide) structure. A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were synthesized and evaluated for their activity against COX-1 and COX-2. nih.gov Two compounds from this series, ZM4 and ZM5, exhibited non-selective inhibition of both enzymes, with IC50 values in the low micromolar range. nih.gov Another study on different isoindoline-1,3-dione derivatives found that some compounds showed selective ligand efficiency for COX-1, while another, designated ZJ1, demonstrated potent blockage of the COX-2 enzyme at a level higher than the marketed drug Indomethacin. researchgate.netijlpr.com These findings indicate that the isoindoline core can be modified to achieve either non-selective or isoform-selective COX inhibition. researchgate.netnih.gov
| Compound | Target | Activity (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|---|
| ZM4 | COX-1 | ~3.0 - 3.6 µM | Diclofenac | Not specified |
| ZM4 | COX-2 | ~3.0 - 3.6 µM | Celecoxib | Not specified |
| ZM5 | COX-1 | ~3.0 - 3.6 µM | Diclofenac | Not specified |
| ZM5 | COX-2 | ~3.0 - 3.6 µM | Celecoxib | Not specified |
Metal-Dependent Cap-Snatching Endonuclease (Cap-ENDO) Inhibition in Bunyavirales
The viral order Bunyavirales includes numerous pathogens that pose a significant threat to global public health. A key enzyme in the replication of these viruses is the metal-dependent cap-snatching endonuclease (Cap-ENDO), which is essential for viral transcription. This makes Cap-ENDO a prime target for the development of broad-spectrum antiviral drugs. ijlpr.com
Derivatives based on the 2,3-dihydro-isoindol-1-one scaffold have been synthesized and explored for their inhibitory properties against this viral enzyme. Specifically, a series of 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives were shown to suppress RNA hydrolysis by Cap-ENDOs from evolutionarily divergent bunyaviruses. ijlpr.com The inhibitory activity of these compounds was potent, with IC50 values predominantly in the low micromolar range. ijlpr.com
Molecular docking and mechanistic studies revealed that the activity of this isoindolinone scaffold is dependent on its interaction with the metal ions (typically Mn2+) in the enzyme's active site. ijlpr.com The dihydroxy substitution on the isoindolinone core is crucial for this metal-chelating activity, which disrupts the enzyme's catalytic function. These findings underscore the potential of the isoindolinone scaffold as a strategic starting point for designing pan-antibunyavirus drugs that target the conserved Cap-ENDO enzyme. ijlpr.com
HIV-1 Reverse Transcriptase Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle and a major target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the enzyme's active site, inhibiting the polymerization reaction. nih.gov
A series of compounds featuring a 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-one core, which incorporates the isoindolone structure, were synthesized and evaluated as HIV-1 RT inhibitors. nih.gov These compounds demonstrated potent and selective non-nucleoside inhibition of the enzyme. nih.gov The antiviral activity was found to be stereoselective, depending on the configuration of the substituent at the 9b position. Structure-activity studies identified that a phenyl ring at this position, with optional methyl or chlorine substitutions on the isoindolone ring system, led to the most active analogues. nih.gov The most potent compounds in this class inhibited HIV-1 RT with IC50 values ranging from 16 to 300 nM and showed corresponding inhibition of HIV-1 replication in MT2 cells with IC50 values between 10 and 392 nM. nih.gov
| Compound Class | Target | Activity (IC50) | Cell-based Activity (IC50, MT2 cells) |
|---|---|---|---|
| (R)-(+)-isomers with 9b-phenyl substituent | HIV-1 RT | 16 - 300 nM | 10 - 392 nM |
Therapeutic Applications and Disease Areas
Oncology (e.g., Anti-angiogenesis, Antineoplasia, Tumor Microenvironment Modulation, Treatment of Gliomas and Carcinomas)
Derivatives of the 2,3-dihydro-isoindol-1-one scaffold have shown significant potential in oncology through various mechanisms of action, including modulation of the tumor microenvironment (TME), direct antineoplastic effects, and anti-angiogenesis.
Tumor Microenvironment Modulation: The selective inhibition of PI3Kγ by isoindolinone derivatives is a key strategy for modulating the TME. researchgate.netnih.gov PI3Kγ is highly expressed in immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs), and its activity is linked to tumor growth and immune evasion. nih.govnih.gov By selectively inhibiting PI3Kγ, these compounds can reprogram macrophages, improve the tumor immune microenvironment, and potentially enhance the efficacy of immunotherapies like immune checkpoint inhibitors. researchgate.netnih.gov
Antineoplasia and Treatment of Gliomas and Carcinomas: The cytotoxic potential of isoindole derivatives has been evaluated against various cancer cell lines. In one study, isoindole-1,3-dione derivatives were tested against C6 (glioma), HeLa (cervical carcinoma), and A549 (lung carcinoma) cell lines. nih.gov Several compounds showed dose-dependent anticancer activity. Notably, compound 7 in the study, which contained azide and silyl ether groups, exhibited an IC50 of 19.41 µM against A549 cells. Other derivatives (compounds 9 and 11) showed cell-selective activity against HeLa and C6 glioma cells, respectively, suggesting their potential as anticancer agents for treating gliomas and carcinomas. nih.gov Furthermore, indolinone-based c-Kit inhibitors have been shown to induce significant cell death in multiple small cell lung cancer cell lines, demonstrating direct antineoplastic effects. nih.gov
Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. selleckchem.com While direct anti-angiogenic data for this compound is limited, the inhibition of key receptor tyrosine kinases by related scaffolds points to this potential. For example, c-Kit is involved in angiogenesis, and its inhibition by indolinone derivatives can contribute to an anti-angiogenic effect. nih.gov The development of novel 7-azaindole derivatives has also led to compounds with demonstrated anti-angiogenic properties in assays such as the chorioallantoic membrane (CAM) assay, further highlighting the potential of this broad class of compounds to disrupt tumor neovasculature.
Inflammatory and Autoimmune Disorders (e.g., Anti-inflammatory, Immunosuppression, Treatment of Erythema Nodosum Leprosum)
Derivatives of the isoindoline-1,3-dione scaffold, structurally related to this compound, have been noted for their biological activities, including anti-inflammatory effects. While direct research on the 7-bromo substituted isoindol-1-one is limited in this specific context, the broader class of phthalimide derivatives serves as an important precedent. These compounds are recognized in medicinal chemistry for a range of biological activities, which forms the basis for investigating analogous structures. The potential for these molecules to modulate inflammatory pathways suggests a promising area for future research and development of novel therapeutic agents for inflammatory and autoimmune conditions.
Antiviral Therapies (e.g., Pan-antibunyavirus Agents, Treatment of HIV-1, Herpes Simplex, Cytomegalovirus, Papilloma, Varicella Zoster)
The isoindolinone core structure and its derivatives have been investigated for a range of antiviral activities, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research has focused on derivatives such as 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-ones and 4,5-dihydroxy-1H-isoindole-1,3(2H)-diones as HIV-1 integrase inhibitors. nih.govresearchgate.net The integrase enzyme is crucial for the replication cycle of HIV-1. nih.gov These compounds are hypothesized to function through the chelation of two divalent metal ions within the catalytic core of the integrase, a mechanism common to a broad range of inhibitors targeting this enzyme. nih.gov
Studies involving these platforms have explored the impact of various substituents on antiviral potency. For instance, the addition of halogen substituents to a key benzyl ring, which is thought to bind in a hydrophobic pocket of the integrase-DNA complex, has been systematically examined. Data suggests that dihalo-substituted analogues generally exhibit higher potency against the strand transfer (ST) reaction catalyzed by integrase than their monohalo-substituted counterparts. nih.govresearchgate.net This highlights the potential for developing potent anti-HIV-1 agents based on the 3-oxindole scaffold. mdpi.com
Beyond HIV-1, related heterocyclic structures have demonstrated efficacy against other viruses. Certain isoxazolidine conjugates of 6-bromoquinazolinones have shown inhibitory activity against Varicella-Zoster Virus (VZV) and human cytomegalovirus (HCMV). researchgate.netmdpi.com Several of these compounds inhibited the replication of both wild-type (TK+) and thymidine kinase-deficient (TK-) strains of VZV, as well as HCMV, with effective concentrations (EC₅₀) in the low micromolar range. researchgate.netmdpi.com
| Compound Class/Derivative | Virus Target | Mechanism of Action | Potency (EC₅₀/IC₅₀) | Reference |
| Dihalo-substituted isoindol-1-ones | HIV-1 | Integrase Inhibition | Higher potency than monohalo derivatives | nih.govresearchgate.net |
| Isoxazolidine-quinazolinones | Varicella-Zoster Virus (VZV) | Viral Replication Inhibition | 5.4–13.6 μM | researchgate.netmdpi.com |
| Isoxazolidine-quinazolinones | Human Cytomegalovirus (HCMV) | Viral Replication Inhibition | 8.9–12.5 μM | researchgate.netmdpi.com |
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one | HIV-1 | Tat-mediated Transcription Inhibition | 0.4578 μM | mdpi.com |
Neurodegenerative Diseases and Neuroprotection (e.g., Protection against Oxidative Stress, Modulation of NRF2 Signaling Pathway, Potential for Alzheimer's Disease Diagnostic Probes)
Derivatives of the isoindoline-1,3-dione scaffold have emerged as significant candidates in the research of treatments for neurodegenerative disorders, particularly Alzheimer's disease. nih.gov A primary strategy involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the degradation of the neurotransmitter acetylcholine. nih.govresearchgate.net A deficit in acetylcholine is a well-established feature of Alzheimer's disease. nih.gov
Numerous studies have synthesized and evaluated isoindoline-1,3-dione derivatives as potent cholinesterase inhibitors. researchgate.netnih.gov For example, one donepezil-based compound, designated 3b, was identified as a potent and selective human acetylcholinesterase inhibitor with an IC₅₀ value of 0.361 μM. nih.gov This compound was designed as a dual-binding site inhibitor, with one part of the molecule interacting with the catalytic site and the isoindoline-1,3-dione fragment interacting with the peripheral anionic site of the enzyme. nih.gov Other series have yielded compounds with IC₅₀ values against AChE ranging from the nanomolar to the low micromolar scale. nih.gov
Beyond enzymatic inhibition, some isoindolinone derivatives exhibit neuroprotective properties. They have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's, and protect neuronal cells from Aβ-induced toxicity. researchgate.net The modulation of the NRF2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a critical mechanism for cellular protection against oxidative stress, a key factor in neurodegeneration. nih.govnih.gov NRF2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. mdpi.com While natural products like flavonoids and terpenoids are well-studied NRF2 activators, the potential for synthetic isoindolinone derivatives to modulate this pathway presents an active area of investigation for neuroprotection. nih.govnih.gov The ability of some of these compounds to cross the blood-brain barrier further enhances their potential as therapeutic agents for central nervous system disorders. nih.gov
| Compound/Series | Target | Activity | Potency (IC₅₀) | Reference |
| Compound 3b | Human Acetylcholinesterase (hAChE) | Inhibition | 0.361 μM | nih.gov |
| N-benzylpiperidine derivatives | Acetylcholinesterase (AChE) | Inhibition | 87 nM (best) | nih.gov |
| N-benzylpiperidine derivatives | Butyrylcholinesterase (BuChE) | Inhibition | 7.76 μM (best) | nih.gov |
| 2-(diethylaminoalkyl) derivatives | Acetylcholinesterase (AChE) | Inhibition | 0.9 - 19.5 μM | nih.gov |
| Piperidinyl-quinoline acylhydrazone 8c | Acetylcholinesterase (AChE) | Inhibition | 5.3 μM | mdpi.com |
| Piperidinyl-quinoline acylhydrazone 8g | Butyrylcholinesterase (BuChE) | Inhibition | 1.31 μM | mdpi.com |
Cardiovascular and Vascular Conditions (e.g., Antithrombotic/Fibrinolytic Activity, Antiarrhythmic, Antihypertensive, Diuretic, Treatment of Edema and Vascular Hyperpermeability)
The isoindolinone framework is present in compounds investigated for their potential in treating cardiovascular and vascular conditions, most notably for their antithrombotic and fibrinolytic activities. nih.gov Thrombosis, the formation of blood clots, is a critical factor in cardiovascular diseases, and agents that can break down these clots (fibrinolysis) are of significant therapeutic interest. mdpi.com
A study focused on marine pyran-isoindolone derivatives, which were chemically modified to enhance their antithrombotic effects. nih.gov The fibrinolytic activity of these synthesized derivatives was evaluated in vitro, with several compounds showing significant enhancement of urokinase activity, a key component of the fibrinolytic system. nih.gov One derivative, F6, demonstrated particularly remarkable fibrinolytic activity, being 2.72 times more potent than the parent compound. nih.gov This suggests that chemical modifications, such as the introduction of specific aromatic rings, can substantially increase the fibrinolytic potential of the isoindolone scaffold. nih.gov
The research into the broader cardiovascular applications of this compound derivatives, including potential antiarrhythmic, antihypertensive, or diuretic effects, is less developed. However, the demonstrated efficacy in the realm of antithrombotic action provides a strong foundation for exploring the wider cardiovascular bioactivities of this chemical class.
| Derivative | Biological Activity | Potency (EC₅₀) | Key Finding | Reference |
| F1 | Fibrinolytic | 59.7 μM | Significant enhancement of urokinase activity | nih.gov |
| F2 | Fibrinolytic | 87.1 μM | Significant enhancement of urokinase activity | nih.gov |
| F3 | Fibrinolytic | 66.6 μM | Significant enhancement of urokinase activity | nih.gov |
| F4 | Fibrinolytic | 82.8 μM | Significant enhancement of urokinase activity | nih.gov |
| F6 | Fibrinolytic | 42.3 μM | Most remarkable activity, 2.72-fold greater than parent compound | nih.gov |
Central Nervous System Disorders (e.g., Anxiolytic and Sedative Activities, Nootropic Effects)
Derivatives of the isoindolin-1-one skeleton have been successfully developed as potent sedative-hypnotic agents. In one extensive study, approximately 170 derivatives were synthesized and evaluated for their hypnotic effects in mice. nih.gov A specific series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs demonstrated potent sedative-hypnotic activity combined with good water solubility and a wide safety margin. nih.gov One of these compounds, JM-1232(-), was identified as a promising candidate for further clinical development. nih.gov
The anxiolytic potential of compounds acting on the central nervous system is also a significant area of research. frontiersin.org While direct studies on this compound are scarce, related heterocyclic structures have shown promise. For instance, certain tetrahydrocarbazole derivatives, which share some structural similarities, have demonstrated significant anxiolytic-like activity in animal models. mdpi.com The mechanisms often involve interaction with neurotransmitter systems like the GABAergic and serotonergic systems, which are key targets for anxiolytic drugs. frontiersin.orgmdpi.com The endocannabinoid system is another promising target for developing anxiolytic therapies. nih.gov The exploration of isoindolinone derivatives for nootropic, or cognitive-enhancing, effects remains an area with potential for future discovery.
| Compound | Activity | Potency (HD₅₀) | Therapeutic Index (LD₅₀/HD₅₀) | Reference |
| 3(-) | Sedative-Hypnotic | 2.35 mg/kg | 37.73 | nih.gov |
| 5(-) | Sedative-Hypnotic | 1.90 mg/kg | 34.05 | nih.gov |
| 27(-) | Sedative-Hypnotic | 2.17 mg/kg | >55.30 | nih.gov |
| 47(-) [JM-1232(-)] | Sedative-Hypnotic | 3.12 mg/kg | >38.46 | nih.gov |
Metabolic Disorders (e.g., Treatment of Diabetic Retinopathy and Microangiopathy, Management of Exogenous Obesity)
Currently, the scientific literature contains limited direct evidence linking this compound or its close derivatives to the treatment of metabolic disorders such as diabetic retinopathy, microangiopathy, or obesity. While the isoindolinone scaffold is versatile and has been explored for a wide array of biological activities, its application in the field of metabolic diseases is not yet well-established. Future research may uncover potential roles for these compounds, possibly through modulation of pathways related to angiogenesis, inflammation, or metabolic regulation, which are relevant to diabetic complications. However, at present, this remains a speculative area requiring dedicated investigation.
Musculoskeletal and Connective Tissue Disorders (e.g., Promotion of Bone Growth)
The development of small molecules that can induce bone formation and promote osteogenic differentiation is a key goal in tissue engineering and the treatment of musculoskeletal disorders like osteoporosis. nih.gov These "osteoinductive" small molecules offer a potential alternative to protein-based growth factors, which can have limitations. nih.gov Research in this area has identified various natural and synthetic compounds that can stimulate bone growth by acting on specific signaling pathways. nih.govmdpi.com
While compounds like melatonin, resveratrol, and purmorphamine are known to promote bone formation through pathways such as MAP kinase, Wnt, and Hedgehog signaling, the role of isoindolinone derivatives in this context is not yet clearly defined. nih.gov However, the broad biological activity of the isoindolinone scaffold suggests that derivatives could potentially be designed to interact with pathways crucial for bone metabolism. For example, flavonoids such as Icariin and Quercetin have been shown to promote the development of osteoblasts (bone-building cells) and enhance bone matrix formation. mdpi.com Investigating whether isoindolinone structures can mimic these effects or otherwise modulate osteogenic pathways is a potential avenue for future research in treating musculoskeletal and connective tissue disorders.
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of derivatives based on the this compound scaffold is evaluated through a variety of in vitro and in vivo models. These studies are crucial for determining the cellular and molecular activities of these compounds, providing insights into their therapeutic promise.
Cell-based assays are fundamental in the preliminary assessment of the biological effects of novel chemical entities. Specific cell lines are chosen to model different diseases and biological processes, allowing for the targeted evaluation of compounds like this compound derivatives.
SH-SY5Y Cells for Neuroprotection: The human neuroblastoma cell line, SH-SY5Y, is widely used to model neuronal function and neurodegenerative diseases. In the context of isoindoline-dione derivatives, these cells are employed to assess neuroprotective effects against oxidative stress, a key factor in conditions like Parkinson's and Alzheimer's disease. Studies have shown that certain isoindoline derivatives can protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced damage by increasing cell viability, reducing intracellular reactive oxygen species (ROS), and lowering levels of carbonylated proteins tandfonline.com. This protective mechanism is often linked to the activation of crucial antioxidant pathways within the cells tandfonline.com.
HeLa Cells for Cytotoxicity and Apoptosis: The HeLa cell line, derived from human cervical cancer cells, is a cornerstone of cancer research. It is frequently used to screen for the cytotoxic (cell-killing) potential of new compounds. Research on isoindole-1,3-dione derivatives, a class structurally related to isoindolinones, has demonstrated their potential as anticancer agents. Specific derivatives have shown cell-selective antiproliferative activity against HeLa cells tandfonline.com. For instance, a study evaluating various isoindole derivatives found that compounds 9 and 11 exhibited selective activity against HeLa cancer cell lines tandfonline.com. Further investigations into related pyran-isoindolone derivatives have explored their effects on apoptosis-related protein expression in HeLa cells, indicating that these compounds could be promising candidates for antithrombotic agents with low cytotoxicity mdpi.com.
THP-1 Cells for PI3Kγ Inhibition: The human monocytic cell line, THP-1, is instrumental in studying inflammation and immune responses. A key target in these processes is the enzyme Phosphoinositide 3-kinase gamma (PI3Kγ). The 2,3-dihydro-1H-isoindol-1-one scaffold has been central to the development of potent and selective PI3Kγ inhibitors. The THP-1 cell assay serves as a primary indicator of inhibitor potency by assessing the compound's ability to block PI3Kγ-stimulated phosphorylation of the downstream protein AKT. Through this assay, a derivative, 5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one, was identified as a highly potent inhibitor with an IC₅₀ value of 0.064 μM in THP-1 cells and over 600-fold selectivity for PI3Kγ over other isoforms.
| Compound Name | Cell Line | Assay | Potency (IC₅₀) | Selectivity |
| 5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | THP-1 | PI3Kγ Inhibition | 0.064 µM | >600-fold vs other Class I PI3K isoforms |
Understanding the molecular mechanisms by which these derivatives exert their pharmacological effects is critical for their development as therapeutic agents. Research has focused on their interaction with specific enzymes and signaling pathways.
Enhancement of Urokinase Activity: Urokinase-type plasminogen activator (u-PA) is a serine protease that plays a critical role in fibrinolysis (the breakdown of blood clots). Certain isoindolone derivatives isolated from marine microorganisms have been found to act as enhancers of urokinase activity. One such compound, derived from the marine fungus Stachybotrys longispora, was shown to increase urokinase-catalyzed plasminogen activation nih.gov. Kinetic studies revealed that this compound increased the catalytic efficiency (kcat/Km) of the enzyme by over 22-fold at a concentration of 40 μg/mL nih.gov. Synthetic modifications of related marine pyran-isoindolone derivatives have also yielded compounds with significant fibrinolytic activities, which act by enhancing urokinase function mdpi.com. Derivative F6, a para-bromobenzyl derivative, was found to be particularly potent mdpi.comnih.gov.
| Derivative | Fibrinolytic Activity (EC₅₀) |
| F1 (methyl derivative) | 59.7 µM |
| F6 (para-bromobenzyl derivative) | 42.3 µM |
NRF2/NQO-1/GSTK1 Gene Expression Modulation: The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. It controls the expression of a suite of protective genes that contain an Antioxidant Response Element (ARE) in their promoters. These genes include NAD(P)H quinone oxidoreductase 1 (NQO-1) and Glutathione S-Transferase Kappa 1 (GSTK1). Studies on isoindoline-dione derivatives have demonstrated their ability to modulate this critical pathway. In neuronal-like SH-SY5Y cells subjected to oxidative stress, treatment with these derivatives led to a significant increase in the gene expression levels of NRF2, NQO-1, and GSTK1 tandfonline.com. This upregulation of the NRF2/ARE pathway is a key mechanism behind the observed neuroprotective effects, as it enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances tandfonline.comnih.gov. The stabilization of the NRF2 protein and its increased binding to DNA are crucial steps in this activation process nih.gov.
Computational Chemistry and Molecular Modeling Studies of 7 Bromo 2,3 Dihydro Isoindol 1 One Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the interactions between 7-Bromo-2,3-dihydro-isoindol-1-one derivatives and their biological targets.
Kinase Targets:
Derivatives of the parent isoindolin-1-one (B1195906) structure have been investigated as inhibitors of various kinases, which are key regulators of cell signaling and are often implicated in diseases like cancer. nih.govnih.gov For instance, molecular modeling studies on isoindolin-1-one derivatives as phosphoinositide 3-kinase γ (PI3Kγ) inhibitors have revealed specific binding modes within the ATP pocket. nih.gov These studies highlight the importance of the isoindolin-1-one core in forming key hydrogen bonds and other interactions with the kinase hinge region. nih.gov For example, certain derivatives with a thiazole (B1198619) ring were found to form an additional π-sulfur interaction with a tryptophan residue (W812), enhancing their binding affinity. nih.gov The ethylcyclopropane (B72622) moiety in some derivatives has been shown to engage in hydrophobic interactions with specific residues like L838, M842, L845, C869, and F965. nih.gov The reliability of these docking studies is often validated by comparing the docked conformation with known crystallographic data. nih.gov
Some isoindolin-1,3-dione derivatives have also been explored as potential inhibitors of cyclin-dependent kinase 7 (CDK7), which plays a role in cell cycle regulation. smolecule.com Molecular docking has been used to predict how these compounds bind to the active site of CDK7. smolecule.com
Table 1: Key Molecular Interactions of Isoindolin-1-one Derivatives with Kinase Targets
| Derivative Type | Target Kinase | Key Interacting Residues | Type of Interaction | Reference |
| Isoindolin-1-one with thiazole ring | PI3Kγ | W812 | π-sulfur | nih.gov |
| Isoindolin-1-one with ethylcyclopropane | PI3Kγ | L838, M842, L845, C869, F965 | Hydrophobic | nih.gov |
| Isoindolin-1,3-dione | CDK7 | Active Site Residues | Not Specified | smolecule.com |
Cap-ENDOs and Aβ42 Fibrils:
While specific molecular docking studies of this compound with Cap-endonucleases (Cap-ENDOs) and amyloid-beta (Aβ42) fibrils are not extensively documented in the provided search results, the broader class of isoindoline-1,3-dione derivatives has been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, a condition characterized by Aβ plaque formation. nih.gov Molecular docking and molecular dynamics simulations have shown the inhibitory potential of these derivatives against both AChE and BuChE. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on biological activity. Intramolecular hydrogen bonding can significantly impact the conformation and, consequently, the binding affinity of a molecule to its target.
Investigation of Metal Chelation and Coordination within Enzyme Active Sites
The ability of a molecule to chelate metal ions is a critical aspect of its interaction with metalloenzymes. While there is no specific information in the provided results about this compound chelating Mn²⁺ within Cap-ENDO active sites, the general principles of metal coordination are well-established in computational chemistry. Such studies would typically involve quantum mechanical calculations to model the geometry and energetics of the metal-ligand complex within the enzyme's active site.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds.
For the broader class of isoindolin-1-one derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed. nih.gov These studies on PI3Kγ inhibitors have generated contour maps that highlight the regions around the ligand where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are crucial for activity. nih.gov This information provides a plausible explanation for the physicochemical factors that influence selective ligand recognition and can guide the design of more potent and selective inhibitors. nih.gov Similarly, QSAR models have been developed for other related heterocyclic compounds, like indeno[1,2-b]indole (B1252910) derivatives, to predict their inhibitory activity against kinases such as Casein Kinase II (CK2). nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time.
MD simulations have been utilized to study the stability of isoindolin-1-one and isoindolin-1,3-dione derivatives within the active sites of their target proteins. nih.govnih.govnih.gov For instance, in the study of PI3Kγ inhibitors, the selected docked conformations were used as starting points for MD simulations to assess the stability of the ligand-protein complex. nih.gov Similarly, for isoindolin-1,3-dione-based acetylcholinesterase inhibitors, MD simulations were performed to evaluate the stability of the ligand-AChE complex. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess the stability of the complex. nih.gov These simulations have confirmed the stability of the docked poses and provided further insights into the dynamic nature of the ligand-protein interactions. nih.govnih.gov
Table 2: Applications of Molecular Dynamics Simulations for Isoindolinone Derivatives
| Derivative Class | Target Protein | Purpose of Simulation | Key Finding | Reference |
| Isoindolin-1-one | PI3Kγ | Assess stability of ligand-protein complex | Confirmed stability of docked conformation | nih.gov |
| Isoindoline-1,3-dione | Acetylcholinesterase (AChE) | Study interactions and inhibitory potential | Showed inhibitory potential | nih.gov |
| Isoindolin-1,3-dione acetohydrazide | Acetylcholinesterase (AChE) | Assess stability of the ligand-AChE complex | The complex reached stability after 14 ns | nih.gov |
Future Perspectives and Research Directions for 7 Bromo 2,3 Dihydro Isoindol 1 One Research
Development of Novel Synthetic Routes for Diversified Isoindol-1-one Scaffolds
The exploration of the therapeutic potential of 7-Bromo-2,3-dihydro-isoindol-1-one is intrinsically linked to the ability to generate a diverse library of analogues. Future synthetic efforts will likely focus on developing more efficient and versatile methods to modify the core structure. Researchers are expected to investigate novel catalytic systems, such as palladium-catalyzed reactions, for the functionalization of the isoindol-1-one backbone. acs.org The development of one-pot synthesis methodologies will also be a priority, aiming to streamline the production of complex derivatives from simple starting materials. google.com These advanced synthetic strategies will enable the systematic exploration of the structure-activity relationships (SAR) by allowing for the introduction of a wide array of substituents at various positions of the isoindol-1-one ring system.
Advanced Structure-Based Drug Design for Enhanced Potency and Selectivity
To optimize the therapeutic efficacy of this compound derivatives, advanced structure-based drug design will be indispensable. By elucidating the crystal structures of these compounds in complex with their biological targets, researchers can gain detailed insights into the key molecular interactions driving their activity. nih.gov This information will guide the rational design of new analogues with improved potency and, crucially, enhanced selectivity for the desired target, thereby minimizing off-target effects. Computational modeling and in silico screening techniques will play a pivotal role in prioritizing synthetic targets and predicting their binding affinities, accelerating the discovery of lead compounds with superior pharmacological profiles. aacr.org
Exploration of New Biological Targets and Therapeutic Areas for Isoindol-1-one Derivatives
While initial studies may focus on a specific biological target, the isoindol-1-one scaffold has demonstrated a broad range of biological activities, suggesting that this compound derivatives could be relevant for multiple therapeutic areas. frontiersin.org Future research should therefore include comprehensive screening of these compounds against a wide panel of biological targets, including kinases, enzymes, and receptors implicated in various diseases. nih.govecancer.org There is potential for discovering novel activities in areas such as oncology, neurodegenerative diseases, and inflammatory disorders. For instance, derivatives of the related isoindoline-1,3-dione have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.
Combination Therapies Involving Isoindol-1-one Derivatives
The future of cancer treatment, a key area for isoindol-1-one research, increasingly lies in combination therapies. Given that some isoindolinone derivatives act as PARP inhibitors, a promising avenue of investigation is the combination of this compound analogues with other anticancer agents. Synergistic effects have been observed when PARP inhibitors are combined with chemotherapy, radiotherapy, and immune checkpoint inhibitors. A patent for an isoindolin-1-one (B1195906) derivative highlights its potential for use in concomitant therapy due to significant synergistic effects when co-administered with other agents for EGFR-mutated cancers. frontiersin.org Future studies should systematically evaluate the efficacy and safety of such combination regimens in preclinical models to identify the most promising therapeutic partners for this class of compounds.
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of Lead Compounds
A critical step in the translation of a promising compound from the laboratory to the clinic is a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For lead compounds derived from this compound, comprehensive in vivo studies will be necessary to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. A study on 1H-isoindole-1,3(2H)-dione derivatives has already demonstrated the feasibility and importance of such investigations for this class of compounds. This data is essential for establishing a clear relationship between the dose, exposure, and therapeutic effect, and for predicting the likely human dose and dosing schedule.
Investigation of Emerging Biological Activities and Mechanisms of Action
Beyond the currently known activities of isoindol-1-one derivatives, there is a vast and underexplored landscape of potential biological effects. Future research should remain open to the discovery of entirely new mechanisms of action and therapeutic applications for this compound and its analogues. This includes investigating their potential as antimicrobial or antiviral agents, or their ability to modulate novel signaling pathways. frontiersin.org A deeper understanding of how these compounds interact with biological systems at a molecular level will be crucial for uncovering their full therapeutic potential and identifying new avenues for drug development.
Q & A
Q. What are the recommended synthetic strategies for 7-Bromo-2,3-dihydro-isoindol-1-one, and how can reaction efficiency be optimized?
The synthesis of this compound can leverage domino or cascade reactions to form multiple bonds in a single step, as demonstrated in analogous isoindole derivatives . Key steps include bromination at the 7-position and stabilization of the isoindolinone core. To optimize efficiency, factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) can identify critical parameters. For example, pre-experimental screening using high-throughput methods may reduce trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
Characterization requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and ring saturation .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns consistent with bromine (e.g., 1:1 ratio) .
- HPLC/Purity Analysis : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% recommended for reproducibility) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use fume hoods, nitrile gloves, and eye protection due to acute toxicity risks (GHS Category 4). Avoid inhalation and skin contact .
- Storage : Under inert atmosphere (argon) at 2–8°C to prevent degradation. Stability studies under thermal stress (40–60°C) can predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., electrophilic bromine or nucleophilic carbonyl groups). Molecular dynamics simulations may further predict solvation effects or transition states in cross-coupling reactions . For instance, comparing activation energies for Suzuki-Miyaura couplings at the 7-bromo position versus other sites can guide catalyst selection .
Q. What methodologies are effective in analyzing stability under oxidative or photolytic conditions?
- Oxidative Stability : Accelerated aging studies using radical initiators (e.g., AIBN) in DMSO or THF, monitored via UV-Vis spectroscopy for degradation byproducts .
- Photostability : Expose solutions to UV light (254–365 nm) and analyze via LC-MS for photooxidation products (e.g., ring-opened derivatives) .
Q. How can contradictions in reported toxicity data be resolved?
Discrepancies in toxicity profiles (e.g., aquatic vs. mammalian toxicity) require standardized test models:
- In vitro : Use HepG2 cells for hepatotoxicity screening (EC values) .
- Ecotoxicology : Daphnia magna assays for aquatic toxicity (LC over 48–72 hours) .
- Data Reconciliation : Meta-analysis of existing studies to identify confounding variables (e.g., solvent choice, purity thresholds) .
Q. What advanced techniques can elucidate reaction mechanisms involving this compound?
- Isotopic Labeling : -labeling of the carbonyl group to track keto-enol tautomerism in nucleophilic substitutions .
- In Situ Spectroscopy : React-IR or Raman spectroscopy to monitor intermediate formation during catalysis .
- Crystallography : Single-crystal X-ray diffraction to resolve steric effects influencing reactivity .
Q. How can ecological impact assessments be integrated into synthetic workflows?
Adopt green chemistry metrics (e.g., E-factor, atom economy) during route selection. For example, bromine recovery via distillation or ion-exchange resins reduces waste . Lifecycle analysis (LCA) tools can quantify environmental footprints, comparing batch vs. continuous flow syntheses .
Methodological and Theoretical Frameworks
Q. How should researchers align experimental designs with theoretical frameworks?
Link mechanistic hypotheses to established theories (e.g., frontier molecular orbital theory for cycloadditions). For instance, electronic effects of the bromine substituent on the isoindolinone ring can be contextualized using Hammett parameters .
Q. What strategies address reproducibility challenges in cross-disciplinary studies?
- Data Sharing : Publish raw NMR, HPLC, and crystallographic data in open-access repositories.
- Protocol Standardization : Adopt CRDC guidelines (e.g., RDF2050108 for process control in chemical engineering) .
- Collaborative Validation : Multi-lab studies to confirm catalytic efficiencies or toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
